molecular formula C30H31N5O3 B11175935 6,8,8,9-tetramethyl-3-[6-oxo-2-(4-phenylpiperazin-1-yl)-1,6-dihydropyrimidin-4-yl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-[6-oxo-2-(4-phenylpiperazin-1-yl)-1,6-dihydropyrimidin-4-yl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11175935
M. Wt: 509.6 g/mol
InChI Key: BZJDCXKFONZOTE-UHFFFAOYSA-N
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Description

2-(4-PHENYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered attention in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-PHENYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of the chromeno[7,6-b]pyridine coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-PHENYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents such as sodium borohydride. Solvents like toluene and dimethyl sulfoxide (DMSO) are frequently used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(4-PHENYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-PHENYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer’s patients .

Properties

Molecular Formula

C30H31N5O3

Molecular Weight

509.6 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-[6-oxo-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-4-yl]pyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C30H31N5O3/c1-19-18-30(2,3)33(4)25-17-26-20(14-22(19)25)15-23(28(37)38-26)24-16-27(36)32-29(31-24)35-12-10-34(11-13-35)21-8-6-5-7-9-21/h5-9,14-18H,10-13H2,1-4H3,(H,31,32,36)

InChI Key

BZJDCXKFONZOTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C4=CC(=O)NC(=N4)N5CCN(CC5)C6=CC=CC=C6)C)(C)C

Origin of Product

United States

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